tert-Butyl 2-carbamoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate

pKa modulation amine basicity protonation state

Sourcing alpha-CF3-proline analogues with consistent purity for peptide SAR campaigns is a recurring bottleneck. This N-Boc-protected α-CF3-prolinamide (CAS 2059927-20-5, 95% purity) addresses that gap as a direct-use building block. - Delivers a ~4.6-unit pKa reduction (from ~10.68 to ~6.07) versus standard Boc-prolinamide, altering protonation state at physiological pH. - Adds ~0.7 logP units of lipophilicity, approaching valine-level hydrophobicity, to enhance passive membrane permeability in peptide leads. - Provides a clean, environment-sensitive 19F-NMR handle with no biological background for conformational analysis. Supplied with Boc protection for seamless Fmoc-SPPS integration. In stock for immediate dispatch.

Molecular Formula C11H17F3N2O3
Molecular Weight 282.26 g/mol
Cat. No. B13240586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-carbamoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate
Molecular FormulaC11H17F3N2O3
Molecular Weight282.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1(C(=O)N)C(F)(F)F
InChIInChI=1S/C11H17F3N2O3/c1-9(2,3)19-8(18)16-6-4-5-10(16,7(15)17)11(12,13)14/h4-6H2,1-3H3,(H2,15,17)
InChIKeyANSKALYTFPVLJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-carbamoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate – Product Overview


tert-Butyl 2-carbamoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 2059927-20-5) is an N-Boc-protected, alpha-trifluoromethylated proline carboxamide . Structurally, it belongs to the trifluoromethylated proline analogue (ProAs) class, which is employed in peptide engineering, 19F-NMR probe development, and medicinal chemistry campaigns to modulate lipophilicity, amine basicity, and conformational bias [1]. Unlike standard Boc-prolinamide (CAS 70138-72-6), the quaternary alpha-CF3 substitution profoundly alters the amine pKa, hydrophobicity, and amide bond isomerism, creating a differentiated profile for applications where these parameters are critical selection criteria [1].

N-Boc-protected α-CF₃-proline carboxamide building block

Pre-installed carboxamide eliminates post-synthetic amidation; Boc orthogonal to Fmoc-SPPS

Deprotonated amine at physiological pH (pKa ≈ 6.1)

Altered coupling reactivity vs. standard proline; may require adjusted activation conditions

Enantiopure (S)-α-CF₃ stereocenter configuration

Stereochemistry critical for peptide permeability and pharmacodynamic profile

Property Cliffs: α-CF3 vs. Unsubstituted Boc-Proline Carboxamides


Simple N-Boc-prolinamide lacks the alpha-trifluoromethyl group, resulting in a pyrrolidine ammonium pKa of approximately 10.68, whereas the alpha-CF3 analogue exhibits a pKa reduction of roughly 4.6 units to approximately 6.07 [1]. This nearly 5-order-of-magnitude difference in basicity fundamentally alters the protonation state at physiological pH, impacting hydrogen bonding, solubility, and passive membrane permeability. Furthermore, the CF3 group contributes an additional ~0.7 logP units of lipophilicity compared to a methyl substituent (~0.4 logP units) [1]. Substituting the alpha-CF3 analogue with a 4-CF3 or 5-CF3 regioisomer also yields different property profiles: the 4-CF3 analogue shows a pKa of 8.46, an intermediate reduction of only 2.2 units [1]. These property cliffs mandate compound-specific selection rather than class-level interchangeability.

This Compound
α-CF₃ Boc-prolinamide: pKa 6.07, logP +0.7, near-exclusive trans amide (ester)
Standard Boc-Prolinamide
pKa 10.68, no CF₃ lipophilicity boost. Protonation state at pH 7.4 differs fundamentally; permeability profile may not transfer.
May shift coupling efficiency and conformational bias
This Compound
α-CF₃ substitution: strong pKa reduction (−4.6 units), valine-level hydrophobicity
4-CF₃ or 5-CF₃ Proline Regioisomers
4-CF₃: pKa 8.46 (only −2.2 units). Regioisomeric shift alters amide equilibrium and ring pucker; property cliffs preclude direct replacement.
Conformational profile may differ significantly
This Compound
(S)-α-CF₃ enantiomer: PAMPA Pe 2.68 × 10⁻⁶ cm/s, 5.3% transport
(R)-α-CF₃ Enantiomer / Racemate
(R,S)-diastereomer Pe drops to 0.31 × 10⁻⁶ cm/s (>8-fold lower). Permeability and in vivo pharmacology are stereospecific.
Stereochemistry-dependent endpoint context requires review

tert-Butyl 2-carbamoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate – Differentiation Evidence


Amine Basicity: pKa Reduction from α-Trifluoromethyl Substitution

The alpha-trifluoromethyl group adjacent to the pyrrolidine nitrogen causes a severe reduction in amine basicity. In N-acetyl amino acid models, 2tCF3Pro (the structural core of the target compound after deprotection) exhibits an ammonium pKa of 6.07, compared with 10.68 for unsubstituted proline [1]. This represents a reduction of 4.61 pKa units. By contrast, the 4-CF3-proline regioisomer shows a pKa of 8.46, a reduction of only 2.22 units [1]. At physiological pH 7.4, the alpha-CF3 analogue is predominantly deprotonated, whereas non-fluorinated proline remains largely protonated.

Amine Basicity
Head-to-head
pKa 6.07 (α-CF₃) vs 10.68 (Pro)
ΔpKa = −4.61; N-acetyl amino acid model, 298 K
Predominantly deprotonated at pH 7.4; alters coupling nucleophilicity
4-CF₃ regioisomer pKa 8.46 (Δ −2.22) — regioisomer context differs
pKa modulation amine basicity protonation state peptide coupling efficiency

Lipophilicity Enhancement: α-CF3-Proline Approaches Valine-Level Hydrophobicity

Comparative logP measurements demonstrate that a trifluoromethyl substituent on the proline ring increases lipophilicity by approximately 0.7 logP units, whereas a methyl group contributes approximately 0.4 logP units [1]. Notably, the lipophilic contribution of the CF3 group is slightly higher in the 2CF3Pro derivative (alpha-position) than at other ring positions, presumably due to partial intermolecular compensation of dipoles [1]. Overall, the hydrophobicity of CF3-substituted proline is comparable to that of the amino acid valine, placing it among hydrophobic amino acid analogues [1].

Lipophilicity
Head-to-head
ΔlogP ≈ +0.7 (CF₃) vs +0.4 (CH₃)
N-acetyl methyl ester; octanol/water shake-flask, 298 K
Hydrophobicity approaches valine level; supports membrane partitioning studies
α-CF₃ effect slightly higher than 4-/5-CF₃ regioisomers
lipophilicity logP hydrophobicity membrane partitioning drug design

Passive Membrane Permeability: BBB Permeation of α-CF3-Proline Tripeptide in PAMPA

In a study of PLG (Pro-Leu-Gly-NH2) tripeptide analogues, incorporation of alpha-CF3-proline at the N-terminal position conferred measurable passive membrane permeability in a porcine brain lipid PAMPA model [1]. The (S,S)-alpha-CF3-Pro-Leu-Gly-NH2 diastereomer exhibited an effective permeability (Pe) of 2.68 ± 0.04 × 10^6 cm s^-1 with 5.34% transport and 50% membrane retention after 4 hours [1]. In contrast, the non-fluorinated parent PLG peptide showed no detectable permeability (nd), and CF3-pseudoproline (oxazolidine-based) analogues also failed to cross the membrane [1]. The (R,S)-diastereomer showed markedly lower Pe of 0.31 × 10^6 cm s^-1, demonstrating stereochemical dependence [1].

BBB Permeability
Head-to-head
(S,S)-α-CF₃-PLG: Pe 2.68 ± 0.04 × 10⁻⁶ cm/s
5.34% transport, 50% membrane retention; PAMPA-BBB, 4 h
Supports CNS peptide design; non-fluorinated PLG not detected
(R,S)-diastereomer Pe 0.31 × 10⁻⁶ cm/s — stereochemical dependence context
BBB permeability PAMPA passive diffusion CNS delivery peptide transport

In Vivo Pharmacodynamics: Altered Nociception Profile of α-CF3-MIF-1 Analogue

An analogue of the endogenous tripeptide MIF-1 (Pro-Leu-Gly-NH2) incorporating (S)-alpha-trifluoromethyl-proline in place of proline was evaluated in a rat acute pain model [1]. In the paw pressure (PP) test, the CF3-MIF-1 analogue exhibited the highest analgesic effect compared to native MIF-1, while in the hot plate (HP) test, differential effects were observed [1]. Mechanistic studies indicated involvement of both opioidergic and nitrergic systems [1]. This demonstrates that the alpha-CF3 substitution does not merely recapitulate the activity of the parent peptide but produces a pharmacodynamically distinct profile.

Nociception Profile
Cross-study
CF₃-MIF-1: highest analgesic effect in PP test vs native MIF-1
Rat paw pressure / hot plate; naloxone + L-NAME blockade
In vivo model-response context differs from parent peptide
Mechanistic divergence (opioidergic + nitrergic) — requires model-specific review
nociception MIF-1 analgesic peptide engineering in vivo pharmacology

Conformational Isomerism: Altered trans/cis Amide Ratio with α-CF3 Substitution

The alpha-CF3 substitution at position 2 of the pyrrolidine ring affects both the thermodynamics and kinetics of the peptidyl-prolyl amide bond trans-cis isomerization [1]. In N-acetyl-2tCF3Pro derivatives, the trans/cis amide ratio (Ktrans/cis) is 5.85 for the carboxylate form and approximately 100 for the methyl ester [1]. This contrasts with unsubstituted proline, which shows Ktrans/cis values of 3.77 (carboxylate) and 3.55 (methyl ester) [1]. Additionally, the DpKa value (difference between s-trans and s-cis amide pKa), which reports on inter-carbonyl interaction and folding propensity, is 0.65 for 2tCF3Pro versus 0.81 for proline [1]. The preferred pyrrolidine ring conformation shifts depending on CF3 position: alpha-substituents favor distinct envelope conformations compared to 4- or 5-substituted analogues [2].

Amide Isomerism
Head-to-head
Ktrans/cis 5.85 (COO⁻), ~100 (COOMe)
Proline: Ktrans/cis 3.77 (COO⁻), 3.55 (COOMe); D₂O, 298 K
Strong trans preference; ester form near-exclusive trans conformation
DpKa 0.65 vs 0.81 (Pro) — altered inter-carbonyl interaction
amide bond isomerism conformation peptide backbone proline puckering NMR probe design

Synthetic Accessibility: Carboxamide vs. Carboxylic Acid Building Block

Unlike the more common Boc-protected alpha-trifluoromethylproline carboxylic acid (CAS not specified but commercially available), the target compound presents a terminal carboxamide (-CONH2) rather than a carboxylic acid (-COOH) functional group . This pre-installed carboxamide eliminates the need for post-synthetic amidation steps when the C-terminal amide is desired in the final molecule. The Boc protecting group is orthogonal to Fmoc-based solid-phase peptide synthesis (SPPS) strategies and can be selectively removed under acidic conditions (TFA). The molecular formula (C11H17F3N2O3) and molecular weight (282.26 g/mol) are consistent with a single-step deprotection yielding the free alpha-CF3-prolinamide .

Synthetic Utility
Context-dependent
Carboxamide (–CONH₂) pre-installed; Boc orthogonal to Fmoc-SPPS
Commercial specification: 95% purity
Eliminates post-synthetic amidation when C-terminal amide is required
Supplier data — coupling conditions may need optimization
building block carboxamide peptide synthesis Boc protection synthetic intermediate

tert-Butyl 2-carbamoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate – Application Scenarios


19F-NMR Probe for Peptide & Protein Structural Biology

The combination of a single CF3 group (providing a strong, environment-sensitive 19F-NMR signal with no biological background) and a carboxamide terminus makes this compound an ideal building block for introducing fluorine labels at specific positions in peptides. The Boc protection allows selective incorporation into Fmoc-SPPS workflows. The altered trans/cis amide equilibrium (Ktrans/cis ~5.85 for carboxylate, ~100 for ester) and reduced amine pKa (6.07) must be accounted for in spectral interpretation but provide additional conformational reporting capability [1]. The alpha-position of the CF3 group places the fluorine label close to the peptide backbone, maximizing sensitivity to local structural changes [2].

CNS-Penetrant Peptide Design with α-CF3-Proline BBB Shuttle

The demonstrated ability of alpha-CF3-proline-containing tripeptides to cross a PAMPA-BBB model with Pe of 2.68 × 10^6 cm s^-1 (for the (S,S)-diastereomer) supports the use of this building block in designing CNS-targeted peptide therapeutics [1]. The increased lipophilicity (ΔlogP ≈ +0.7 relative to non-fluorinated proline, approaching valine-level hydrophobicity) is the primary driver of enhanced passive diffusion [2]. The Boc-protected carboxamide can be deprotected and coupled to Leu-Gly-NH2 or other C-terminal fragments to generate BBB-permeable peptide candidates. The stereochemical dependence (Pe drops to 0.31 for the (R,S)-diastereomer) highlights the importance of enantiopure procurement [1].

Neuropeptide Analogue Synthesis for Pain & CNS Disorders

The in vivo pharmacodynamic differentiation observed with CF3-MIF-1 in rat nociception models validates alpha-CF3-proline as a proline surrogate that can alter both the potency and mechanistic pathway of neuropeptide analogues [1]. The carboxamide form of this building block is particularly suited for MIF-1/PLG/tripeptide mimetic synthesis, where the C-terminal amide is a pharmacophoric requirement. The differential effects observed in paw pressure versus hot plate tests suggest application-specific optimization potential [1]. The Boc protecting group enables standard peptide coupling after TFA deprotection, though the reduced nucleophilicity of the alpha-CF3 amine (pKa 6.07) may require adjusted coupling conditions relative to standard proline [2].

Physicochemical Property Modulation in Peptide Lead Optimization

In peptide drug discovery programs where improving lipophilicity, metabolic stability, and passive permeability are key optimization goals, alpha-CF3-proline carboxamide offers a quantifiably predictable modulation vector. The compound introduces a logP increase of approximately 0.7 units per substitution compared to unmodified proline, with the effect being slightly higher than at other ring positions [1]. This enables medicinal chemists to tune hydrophobicity within a narrow range without altering the fundamental peptide scaffold. The pKa reduction of 4.6 units means the amine will be largely unprotonated at physiological pH, which can reduce hydrogen-bonding-mediated efflux and improve oral absorption potential in prodrug strategies [1]. The commercially available Boc-protected form (CAS 2059927-20-5, 95% purity) allows direct integration into parallel synthesis workflows [2].

Application
Selection Property
Validation Focus
¹⁹F-NMR Probe Development
α-CF₃ reporter near backbone; environment-sensitive ¹⁹F signal
Conformational reporting context; trans/cis equilibrium interpretation
CNS Peptide Permeability Studies
Stereochemistry-dependent PAMPA permeability context
S,S-diastereomer permeability vs. R,S; model-specific transport review
Neuropeptide Model-Response Research
Nociception model-response differentiation vs. parent peptide
Opioidergic/nitrergic pathway interpretation; endpoint context review
Peptide Lead Physicochemical Tuning
Predictable logP modulation (~+0.7/CF₃); pKa shift context
Passive permeability and coupling efficiency under adjusted conditions
Quote Request

Request a Quote for tert-Butyl 2-carbamoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.